![molecular formula C15H21NO4 B7559060 ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7559060.png)
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate, also known as EMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. EMA belongs to the class of compounds known as ethyl esters, which are commonly used as solvents, flavoring agents, and fragrances.
Mécanisme D'action
The mechanism of action of ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the expression of genes involved in inflammation and immune response, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. This compound has also been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may exhibit cytotoxic effects. However, this compound has been found to be unstable under certain conditions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate. One possible direction is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the potential applications of this compound in agriculture, such as its use as a pesticide or herbicide. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate can be synthesized by the reaction between 2-aminoacetic acid ethyl ester and (E)-3-(5-methylfuran-2-yl)acrylic acid, followed by the addition of propan-2-ylamine. The process involves several steps, including the protection of the amino group and the deprotection of the ester group.
Applications De Recherche Scientifique
Ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicine, where it has been found to exhibit anti-inflammatory and anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Propriétés
IUPAC Name |
ethyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-19-15(18)10-16(11(2)3)14(17)9-8-13-7-6-12(4)20-13/h6-9,11H,5,10H2,1-4H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKBQDDPBRYNU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C(C)C)C(=O)C=CC1=CC=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN(C(C)C)C(=O)/C=C/C1=CC=C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


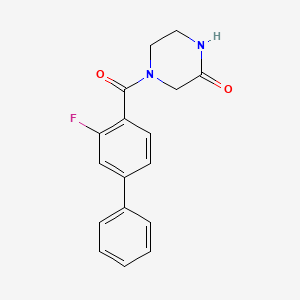
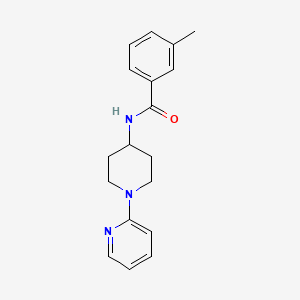
![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
![1-(1,3-benzothiazol-2-yl)-N-[3-[(2-methoxyacetyl)amino]phenyl]piperidine-3-carboxamide](/img/structure/B7558997.png)
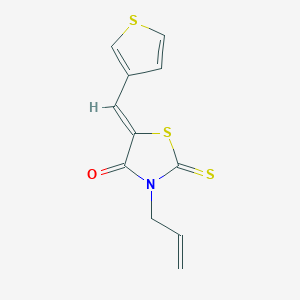
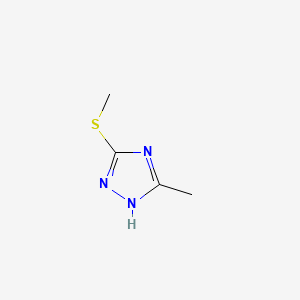
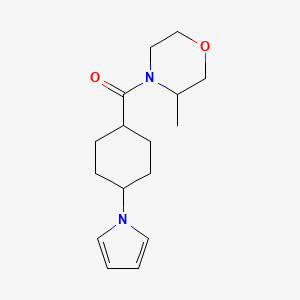
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)
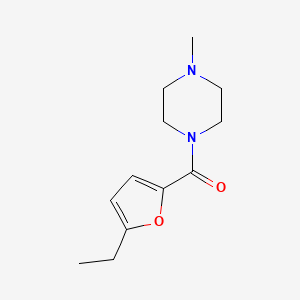
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)